molecular formula C15H13ClN2O4S B3482687 METHYL 5-CARBAMOYL-2-(4-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE

METHYL 5-CARBAMOYL-2-(4-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B3482687
M. Wt: 352.8 g/mol
InChI Key: HDQJUKAHIXRJHR-UHFFFAOYSA-N
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Description

Methyl 5-carbamoyl-2-(4-chlorobenzamido)-4-methylthiophene-3-carboxylate: is a synthetic organic compound that belongs to the thiophene family Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties This particular compound is characterized by the presence of a carbamoyl group, a chlorobenzamido group, and a methyl ester group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-carbamoyl-2-(4-chlorobenzamido)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.

    Introduction of the Chlorobenzamido Group: The chlorobenzamido group can be introduced via an amide coupling reaction between 4-chlorobenzoic acid and the appropriate amine derivative of the thiophene ring.

    Esterification: The carboxyl group on the thiophene ring can be esterified using methanol and a suitable acid catalyst to form the methyl ester.

    Carbamoylation: The carbamoyl group can be introduced through the reaction of the amine group on the thiophene ring with an isocyanate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of nitro groups.

    Substituted Thiophenes: From electrophilic substitution reactions.

Scientific Research Applications

Methyl 5-carbamoyl-2-(4-chlorobenzamido)-4-methylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of methyl 5-carbamoyl-2-(4-chlorobenzamido)-4-methylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorobenzamido group suggests potential interactions with hydrophobic pockets in proteins, while the carbamoyl group may form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-carbamoyl-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate
  • Methyl 5-carbamoyl-2-(4-bromobenzamido)-4-methylthiophene-3-carboxylate
  • Methyl 5-carbamoyl-2-(4-methylbenzamido)-4-methylthiophene-3-carboxylate

Uniqueness

Methyl 5-carbamoyl-2-(4-chlorobenzamido)-4-methylthiophene-3-carboxylate is unique due to the presence of the chlorobenzamido group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity to biological targets compared to its fluorine, bromine, or methyl analogs.

Properties

IUPAC Name

methyl 5-carbamoyl-2-[(4-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4S/c1-7-10(15(21)22-2)14(23-11(7)12(17)19)18-13(20)8-3-5-9(16)6-4-8/h3-6H,1-2H3,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQJUKAHIXRJHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 5-CARBAMOYL-2-(4-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
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METHYL 5-CARBAMOYL-2-(4-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE

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